molecular formula C18H18N2O5S B4883177 N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide

N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide

Cat. No. B4883177
M. Wt: 374.4 g/mol
InChI Key: IQDRZSAUMDSAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, also known as BDP-9066, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity. This leads to a decrease in the production of prostaglandins, which are known to be involved in the inflammatory response. N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the activity of other enzymes, including phosphodiesterase-4 (PDE-4) and lipoxygenase.
Biochemical and Physiological Effects:
N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potentially useful therapeutic agent for the treatment of a wide range of inflammatory conditions. However, one of the limitations of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide is its relatively low solubility in water, which can make it difficult to formulate for use in vivo.

Future Directions

There are several potential future directions for the study of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more water-soluble analogs of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, which may be more suitable for use in vivo. Another area of interest is the study of the potential anti-cancer properties of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, as it has been shown to possess cytotoxic activity against certain cancer cell lines. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide and to identify potential new therapeutic targets for this compound.

Synthesis Methods

The synthesis of N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide involves the reaction of N-benzyl-2-methoxy-5-nitrobenzenesulfonamide with pyrrolidine-2,5-dione in the presence of a reducing agent. The resulting product is then subjected to benzyl deprotection, affording N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide in good yield and purity.

Scientific Research Applications

N-benzyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is a key mediator of inflammation.

properties

IUPAC Name

N-benzyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-25-15-8-7-14(20-17(21)9-10-18(20)22)11-16(15)26(23,24)19-12-13-5-3-2-4-6-13/h2-8,11,19H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDRZSAUMDSAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide

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